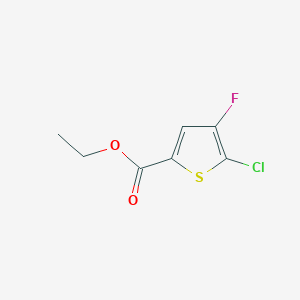
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate is a chemical compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of chlorine and fluorine atoms at the 5th and 4th positions, respectively, and an ethyl ester group at the 2nd position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-fluorothiophene-2-carboxylate typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the thiophene ring can be achieved through halogenation reactions. For instance, thiophene can be treated with chlorine and fluorine sources under controlled conditions to obtain the desired halogenated thiophene derivative.
Esterification: The carboxyl group at the 2nd position of the thiophene ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of ethyl 5-chloro-4-fluorothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. In material science, the compound’s electronic properties are exploited to develop advanced materials with desirable characteristics.
類似化合物との比較
Ethyl 5-chloro-4-fluorothiophene-2-carboxylate can be compared with other thiophene derivatives, such as:
Ethyl 5-bromo-4-fluorothiophene-2-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 5-chloro-4-methylthiophene-2-carboxylate: Contains a methyl group instead of fluorine.
Ethyl 5-chloro-4-fluorothiophene-3-carboxylate: The carboxylate group is at the 3rd position instead of the 2nd.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
特性
分子式 |
C7H6ClFO2S |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
ethyl 5-chloro-4-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C7H6ClFO2S/c1-2-11-7(10)5-3-4(9)6(8)12-5/h3H,2H2,1H3 |
InChIキー |
QETGTYVQMFBPBG-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(S1)Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















